molecular formula C23H23ClN2O6 B2840357 Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-56-0

Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No. B2840357
CAS RN: 868224-56-0
M. Wt: 458.9
InChI Key: KVMFDLVKENBEIJ-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound’s IUPAC name is also part of its description .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. The compound’s chemical properties like acidity, basicity, and reactivity are also analyzed .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and DFT Studies : A study on the crystal structure and Hirshfeld surface analysis, along with DFT studies, of a compound structurally related to the query compound provides insights into the molecular interactions and stability of such complex molecules. This research can be foundational for understanding the chemical behavior and potential applications of the query compound in various scientific fields (Yassir Filali Baba et al., 2019).

Biological and Pharmacological Applications

  • Antibacterial Activity : Research into the synthesis and antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate reveals potential applications in developing new antimicrobial agents. These findings suggest the possibility of exploring similar compounds for antibacterial purposes (Sakineh Asghari, S. Ramezani, M. Mohseni, 2014).

  • Antimicrobial Agents : Another study on the synthesis and characterization of new quinazolines with potential as antimicrobial agents points to the diverse applications of complex molecules in combating microbial infections. This could hint at the broader utility of the query compound in pharmaceutical research (N. Desai, P. N. Shihora, D. Moradia, 2007).

Chemical Reactivity and Mechanisms

  • Mechanistic Studies : The synthesis and reactivity of laquinimod, a compound that shares a quinoline core with the query compound, were studied to understand the intramolecular transfer mechanisms. Such research can offer valuable insights into the reactivity and potential chemical applications of complex molecules (K. Jansson et al., 2006).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effect at the molecular level. This usually involves the compound interacting with a biological target, such as a protein .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to safely handle and dispose of the compound is also included .

Future Directions

This involves discussing potential future research directions. For a drug, this could include new therapeutic applications. For other compounds, it could include potential industrial applications or synthetic modifications .

properties

IUPAC Name

ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O6/c1-4-31-23(29)14(2)32-19-7-5-6-17-16(19)10-11-26(22(17)28)13-21(27)25-18-12-15(24)8-9-20(18)30-3/h5-12,14H,4,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMFDLVKENBEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

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